tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group and a boronate ester. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methyl}carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the boronate ester: This involves the reaction of a naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the intermediate product with tert-butyl isocyanate under controlled conditions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form alcohols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. In biological applications, the compound’s photophysical properties enable it to act as a fluorescent probe, interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds include other boronate esters and carbamates, such as:
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
These compounds share similar structural features and reactivity but differ in their specific applications and properties. The unique combination of the naphthalene and boronate ester groups in tert-butyl N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methyl}carbamate provides distinct advantages in certain applications, such as enhanced stability and specific reactivity in cross-coupling reactions.
Properties
Molecular Formula |
C22H30BNO4 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methyl]carbamate |
InChI |
InChI=1S/C22H30BNO4/c1-20(2,3)26-19(25)24-14-15-10-8-12-17-16(15)11-9-13-18(17)23-27-21(4,5)22(6,7)28-23/h8-13H,14H2,1-7H3,(H,24,25) |
InChI Key |
YYRJWLWMRDZUEU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.